molecular formula C13H18Si B14630187 1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole CAS No. 54797-05-6

1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole

Cat. No.: B14630187
CAS No.: 54797-05-6
M. Wt: 202.37 g/mol
InChI Key: OWCZXLLXIGBHOM-UHFFFAOYSA-N
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Description

1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole is a silicon-containing five-membered cyclic diene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetylene with a silicon-containing reagent in the presence of a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole exerts its effects is primarily related to its electronic structure. The compound’s low-lying lowest unoccupied molecular orbital (LUMO) and high electron acceptability facilitate its role as an electron-transporting material. The interaction between the σ* orbital of the silicon atom and the π* orbital of the butadiene moiety contributes to its unique properties .

Comparison with Similar Compounds

Similar Compounds

    1,1,2,3,4,5-Hexaphenylsilole: Known for its aggregation-induced emission (AIE) properties.

    2,3,4,5-Tetraphenylsilole: Exhibits similar electronic properties but with different substituents.

Uniqueness

1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Its combination of methyl and phenyl groups provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .

Properties

CAS No.

54797-05-6

Molecular Formula

C13H18Si

Molecular Weight

202.37 g/mol

IUPAC Name

1,3,4-trimethyl-1-phenyl-2,5-dihydrosilole

InChI

InChI=1S/C13H18Si/c1-11-9-14(3,10-12(11)2)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3

InChI Key

OWCZXLLXIGBHOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C[Si](C1)(C)C2=CC=CC=C2)C

Origin of Product

United States

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